Pentaerythrityl Tetrastearate: A Comprehensive Technical Guide to Synthesis and Characterization
Pentaerythrityl Tetrastearate: A Comprehensive Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentaerythrityl Tetrastearate (PETS) is a tetraester synthesized from the reaction of pentaerythritol (B129877) and stearic acid.[1][2] With its high thermal stability, excellent lubricity, and low volatility, PETS serves as a valuable excipient and processing aid in various industries, including pharmaceuticals, plastics, and cosmetics.[2][3][4] This technical guide provides an in-depth overview of the synthesis and characterization of Pentaerythrityl Tetrastearate, offering detailed experimental protocols, structured data summaries, and workflow visualizations to support researchers and professionals in its application and development.
Introduction
Pentaerythrityl Tetrastearate (CAS No. 115-83-3) is a white, waxy, high-melting-point solid.[3][4] Its chemical structure consists of a central neopentyl core derived from pentaerythritol, with four long-chain stearate (B1226849) groups attached via ester linkages.[3][5] This unique, sterically hindered structure imparts exceptional thermal and oxidative stability.[6] In the pharmaceutical industry, PETS is utilized as a lubricant and binder in tablet manufacturing and as a meltable binder in hot-melt extrusion processes. Its non-greasy, emollient properties are also valued in topical formulations.[7]
Synthesis of Pentaerythrityl Tetrastearate
The primary method for synthesizing PETS is the direct esterification of pentaerythritol with four equivalents of stearic acid.[3][7] The reaction is typically conducted at high temperatures, often under vacuum, to facilitate the removal of water, which is formed as a byproduct, and to drive the reaction towards completion.[3][4] Various catalysts can be employed to increase the reaction rate, including acid catalysts like p-toluenesulfonic acid or metallic oxides.[3][4][8]
General Reaction Scheme
Pentaerythritol + 4 Stearic Acid ⇌ Pentaerythrityl Tetrastearate + 4 H₂O
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of PETS.
Experimental Protocol: Synthesis
This protocol describes a common laboratory-scale synthesis of PETS.
-
Reactor Setup : Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a temperature probe, and a Dean-Stark apparatus connected to a condenser and a nitrogen inlet.
-
Charging Reactants : Charge the flask with stearic acid (e.g., 1138 g, 4.0 mol) and heat until completely molten.
-
Addition of Pentaerythritol and Catalyst : While stirring, slowly add pentaerythritol (e.g., 136 g, 1.0 mol) and an acid catalyst such as p-toluenesulfonic acid (0.1-0.5% of total reactant weight).
-
Esterification Reaction :
-
Heat the mixture to 115-125°C under a gentle flow of nitrogen.
-
Gradually increase the temperature to 155-165°C and apply a vacuum (e.g., 0.06-0.09 MPa) to remove the water of reaction collected in the Dean-Stark trap.[9]
-
Maintain the reaction at this temperature for several hours. The reaction progress can be monitored by measuring the acid value of the mixture. The reaction is considered complete when the acid value is below a target threshold (e.g., < 1 mg KOH/g).
-
-
Purification of Crude Product :
-
Cool the reaction mixture to approximately 90-100°C.
-
To neutralize the acid catalyst, add a stoichiometric amount of a basic solution (e.g., 10% w/v sodium hydroxide) and stir vigorously.
-
Alternatively, solid neutralizers like hydrotalcite can be used.[10]
-
Add an adsorbent such as activated carbon or diatomite (e.g., 1-2% w/w) to the mixture to remove color impurities and stir for 30-60 minutes.[4][9]
-
-
Isolation : Filter the hot mixture through a filter press or a heated Buchner funnel to remove the adsorbent and any solid byproducts.
-
Finishing : The resulting filtrate is the purified Pentaerythrityl Tetrastearate. It can be cooled and processed into flakes, beads, or a powder.[4][9]
Characterization of Pentaerythrityl Tetrastearate
Comprehensive characterization is essential to confirm the identity, purity, and physical properties of the synthesized PETS. This involves a combination of spectroscopic, chromatographic, and thermal analysis techniques.
Characterization Workflow Diagram
Caption: Logical workflow for the characterization of PETS.
Data Presentation
Physical and Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C₇₇H₁₄₈O₈ | [7] |
| Molecular Weight | 1202.0 g/mol | [11] |
| CAS Number | 115-83-3 | [7] |
| Appearance | White to off-white waxy solid, powder, or flakes | [3][4] |
| Solubility | Insoluble in water; Soluble in solvents like benzene, chloroform, and ethanol | [4] |
Spectroscopic Data
| Technique | Characteristic Peaks / Signals |
| FTIR (cm⁻¹) | ~1740 (strong, C=O ester stretch), ~2920 & ~2850 (strong, C-H alkane stretches), ~1160 (C-O stretch) |
| ¹H NMR (ppm) | Signals corresponding to the long alkyl chains of stearate (methyl ~0.88 ppm, methylene (B1212753) groups ~1.25 ppm), and methylene protons of the pentaerythritol core (~4.1 ppm). |
| ¹³C NMR (ppm) | Signals for the ester carbonyl (~173 ppm), the quaternary and methylene carbons of the pentaerythritol core (~42 and ~62 ppm, respectively), and the various carbons of the stearate alkyl chains. |
Note: Exact chemical shifts may vary depending on the solvent and instrument used.
Thermal Analysis Data
| Technique | Parameter | Typical Value Range |
| DSC | Melting Point (Tₘ) | 60 - 70 °C |
| TGA | Onset of Decomposition | > 250 °C |
Note: Values can vary based on purity and analytical conditions (e.g., heating rate, atmosphere).[6]
Chromatographic Data
| Technique | Method Summary | Key Findings |
| HPLC | Non-aqueous reversed-phase HPLC with Evaporative Light Scattering Detection (ELSD).[12][13] | Linear calibration curve over 0.05-0.2 mg/mL; Limit of Detection (LOD) of 0.03 mg/mL.[12][13] |
Experimental Protocols: Characterization
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : Prepare a KBr pellet by mixing a small amount of PETS powder with dry potassium bromide. Alternatively, for a recrystallized film from melt, melt a small amount of the sample between two salt plates (e.g., NaCl or KBr).[11]
-
Data Acquisition : Place the sample in the FTIR spectrometer and record the spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Analysis : Identify the characteristic absorption bands for the ester functional group (C=O stretch) and the long alkyl chains (C-H stretches) to confirm the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 10-20 mg of the PETS sample in a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[14]
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis : Integrate the proton signals to confirm the ratio of protons in the stearate chains to those in the pentaerythritol core. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the PETS molecule to verify its structure.
Thermal Analysis (DSC/TGA)
-
Sample Preparation : Accurately weigh 5-10 mg of the PETS sample into an aluminum TGA or DSC pan.[15]
-
Instrument Setup : Place the sample pan in the instrument. Purge with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Data Acquisition :
-
DSC : Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its melting point. Record the heat flow versus temperature to obtain the melting endotherm.[6][16]
-
TGA : Heat the sample at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C). Record the mass loss as a function of temperature.[6][15]
-
-
Analysis :
-
DSC : Determine the onset and peak temperatures of the melting endotherm to identify the melting point.
-
TGA : Determine the onset temperature of decomposition from the TGA curve to assess thermal stability.
-
High-Performance Liquid Chromatography (HPLC)
-
Method : A non-aqueous reversed-phase HPLC method is suitable for the quantification of PETS.[12]
-
Sample Preparation : Prepare a stock solution of PETS in a suitable organic solvent (e.g., a mixture of dichloromethane (B109758) and acetonitrile). Create a series of calibration standards by diluting the stock solution.
-
Chromatographic Conditions :
-
Column : C18 stationary phase.
-
Mobile Phase : Gradient or isocratic elution with a non-aqueous mobile phase.
-
Detector : Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) is suitable as PETS lacks a strong UV chromophore.[13]
-
-
Analysis : Construct a calibration curve from the standards. Quantify the amount of PETS in the synthesized sample by comparing its peak area to the calibration curve.
Conclusion
This guide has outlined the essential methodologies for the synthesis and comprehensive characterization of Pentaerythrityl Tetrastearate. The provided protocols and data serve as a foundational resource for scientists and researchers engaged in the development and quality control of materials incorporating PETS. Adherence to these detailed analytical procedures will ensure the production of high-purity PETS with well-defined properties, suitable for demanding applications in the pharmaceutical and other advanced industries.
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